
magnesium;carbanide;propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;carbanide;propane is a compound that combines magnesium, carbanide, and propane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of magnesium;carbanide;propane can be achieved through various synthetic routes. One common method involves the reaction of magnesium with carbanide and propane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity reactants. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of advanced equipment and technology ensures high yield and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;carbanide;propane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or lithium aluminum hydride, and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation may yield magnesium oxide and carbon dioxide, while reduction could produce magnesium hydride and other hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Magnesium;carbanide;propane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and as a component in biochemical assays.
Medicine: Explored for its therapeutic properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of magnesium;carbanide;propane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium;carbanide;propane can be compared with other similar compounds such as:
- Magnesium carbonate
- Magnesium chloride
- Magnesium oxide
- Magnesium sulfate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of magnesium, carbanide, and propane, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other magnesium compounds may not be suitable.
Eigenschaften
Molekularformel |
C4H10Mg |
|---|---|
Molekulargewicht |
82.43 g/mol |
IUPAC-Name |
magnesium;carbanide;propane |
InChI |
InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h1,3H2,2H3;1H3;/q2*-1;+2 |
InChI-Schlüssel |
FTYVLPZXBOIKJE-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].CC[CH2-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


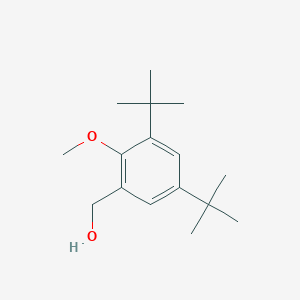
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)
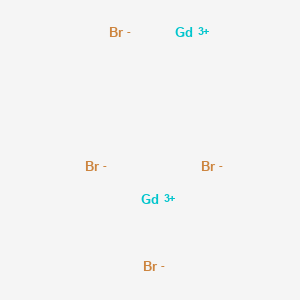
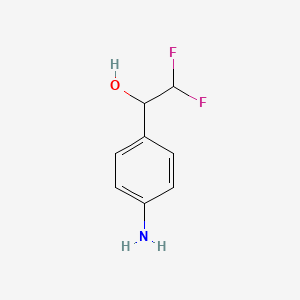
![[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]carboxylic acid](/img/structure/B12444871.png)
![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)
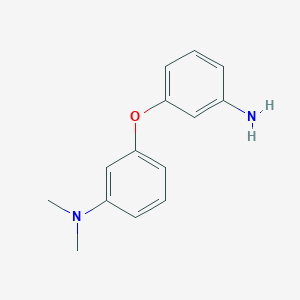
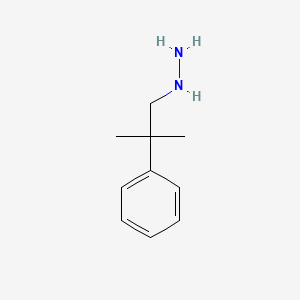
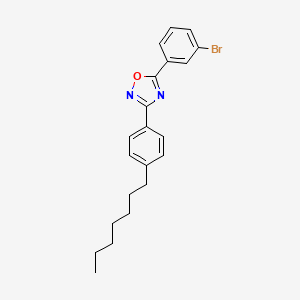
![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)
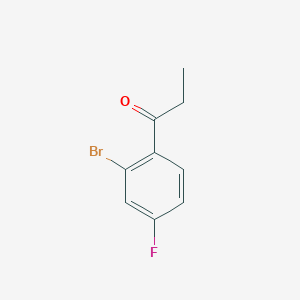
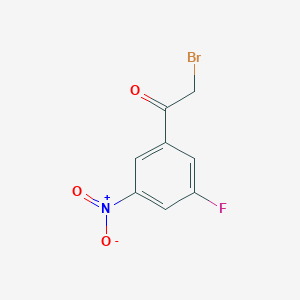
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)
